molecular formula C11H17ClN4O2S B2646151 tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate CAS No. 2470438-02-7

tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate

Cat. No. B2646151
CAS RN: 2470438-02-7
M. Wt: 304.79
InChI Key: ZZKZHPLTLFSQTO-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 2470438-02-7 . It has a molecular weight of 304.8 . It is in the form of a powder .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Quantitative Identification and Exposure to Synthetic Phenolic Antioxidants

This research focuses on synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-hydroxytoluene (BHT), which are prevalent in various consumer products, including certain foods and cosmetics. The study aimed to understand human exposure to SPAs and developed methods to measure these chemicals in urine. BHT, along with its metabolites and butylated hydroxyanisole (BHA), was detected in a significant portion of urine samples from different countries, suggesting widespread exposure. 3,5-Di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH) was proposed as a potential biomarker for BHT exposure, and the estimated median daily intakes (EDIs) of BHT were provided for children and adults (Wang & Kannan, 2019).

5-Hydroxytryptamine1A Receptor Occupancy by Novel Full Antagonist

This study is the first to examine in vivo occupancy of the human brain by a novel, selective, silent 5-HT(1A) antagonist, demonstrating that high occupancy can be achieved with doses producing minimal acute side effects. The research is significant in understanding the treatment of anxiety and mood disorders, highlighting the potential applications of this compound in clinical settings (Rabiner et al., 2002).

Disposition and Metabolism of SB-649868, an Orexin 1 and 2 Receptor Antagonist

The study investigates SB-649868, an orexin 1 and 2 receptor antagonist under development for insomnia treatment. It details the disposition and metabolism of the compound in humans, revealing that elimination mainly occurs via feces, with urinary excretion accounting for a smaller percentage. This research is crucial for understanding the pharmacokinetics of this novel insomnia treatment and provides insights into its metabolic pathways and the principal circulating components in plasma extracts (Renzulli et al., 2011).

Human Biomonitoring in Urine Samples from the Environmental Specimen Bank

This study assesses human exposure to the fragrance chemical lysmeral from 2000 to 2018, using a developed LC-MS/MS method to analyze lysmeral metabolites in urine samples. The research revealed a significant decline in the exposure to lysmeral over the monitored years, suggesting the effectiveness of efforts to reduce exposure to this chemical. The study also emphasizes the importance of continuous monitoring and the need for robust data to understand exposure trends fully (Scherer et al., 2020).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

tert-butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O2S/c1-11(2,3)18-10(17)16-6-4-15(5-7-16)9-13-8(12)14-19-9/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKZHPLTLFSQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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